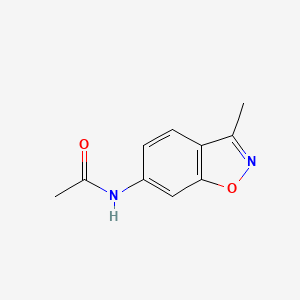

6-Acetamido-3-methyl-1,2-benzisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(3-methyl-1,2-benzoxazol-6-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-6-9-4-3-8(11-7(2)13)5-10(9)14-12-6/h3-5H,1-2H3,(H,11,13) |

InChI Key |

MVVWJOZQAFAYQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)NC(=O)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 6 Acetamido 3 Methyl 1,2 Benzisoxazole Derivatives

Elucidation of Substituent Effects on Biological Activity

Influence of the 6-Acetamido Group on Pharmacological Profiles

The acetamido group (–NHCOCH₃) at the 6-position of the benzisoxazole ring plays a significant role in establishing key interactions with biological targets. This group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), which is crucial for anchoring the ligand within a receptor's binding site.

While direct SAR studies on 6-acetamido-1,2-benzisoxazole are specific, the importance of an acylamino group at this position can be inferred from studies on related heterocyclic scaffolds. For instance, in the development of nonpeptide angiotensin II (AII) receptor antagonists based on a benzimidazole (B57391) core, substitution at the 6-position with acylamino groups was found to result in highly active compounds. nih.gov Similarly, the 2-acetamido group in certain benzothiazole (B30560) derivatives has been identified as a key component of the active pharmacophore for inhibiting the oncogenic BRAFV600E kinase. nih.gov These examples highlight a recurring principle where an acetamido moiety on a fused bicyclic aromatic system contributes significantly to biological activity, likely through specific hydrogen bonding interactions.

Table 1: Predicted Influence of 6-Acetamido Group on Molecular Interactions

| Feature of 6-Acetamido Group | Potential Role in Biological Activity | Example from Related Scaffolds |

| Hydrogen Bond Donor (N-H) | Anchoring to specific amino acid residues (e.g., Asp, Glu, Ser) in a target protein. | Essential for binding in many kinase inhibitors. nih.gov |

| Hydrogen Bond Acceptor (C=O) | Forming hydrogen bonds with residues like Arg, Asn, Gln. | Contributes to the binding affinity of angiotensin II antagonists. nih.gov |

| Polarity Contribution | Modulates aqueous solubility and ability to cross biological membranes. | Can improve pharmacokinetic properties. |

| Electronic Effect | Influences the electron density of the benzisoxazole ring system. | Can affect the pKa and overall reactivity of the molecule. |

Impact of the 3-Methyl Group on Receptor Affinity and Enzyme Inhibition

The substituent at the 3-position of the 1,2-benzisoxazole (B1199462) ring is pivotal for modulating potency and selectivity. The 3-methyl group in the parent compound is a small, lipophilic moiety that can engage in crucial hydrophobic (van der Waals) interactions within a binding pocket.

The significance of the 3-position substituent is well-documented. For example, a series of 3-methyl-1,2-benzisoxazoles linked to an N-benzylpiperidine moiety were developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In this series, the benzisoxazole heterocycle served as a bioisosteric replacement for a benzoyl group, and the 3-methyl substituent likely fits into a hydrophobic pocket of the enzyme's active site. nih.gov

Furthermore, modifications at this position have been shown to drastically alter the pharmacological profile. Studies on 3-substituted 1,2-benzisoxazole derivatives revealed that introducing a sulfamoylmethyl group [–CH₂SO₂NH₂] at the 3-position resulted in compounds with marked anticonvulsant activity. nih.gov This demonstrates that while the methyl group is effective for certain targets, functionalization at this position can be exploited to achieve different therapeutic effects. The size, electronics, and hydrogen-bonding capacity of the C3-substituent are thus key parameters for tuning receptor affinity and enzyme inhibition.

Table 2: Effect of C3-Position Substituents on the Biological Activity of 1,2-Benzisoxazole Derivatives

| C3-Substituent | Derivative Class | Target/Activity | Implied Role of Substituent | Reference |

| -CH₃ | N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) Inhibition | Hydrophobic interaction within the active site. | nih.gov |

| -CH₂SO₂NH₂ | 3-(sulfamoylmethyl)-1,2-benzisoxazoles | Anticonvulsant Activity | Potential for hydrogen bonding and polar interactions. | nih.gov |

| -(2-aminoethoxy) | 3-(2-aminoethoxy)-1,2-benzisoxazoles | Monoamine Oxidase (MAO) Inhibition | Basic amino group for ionic interactions. | nih.gov |

Role of the 1,2-Benzisoxazole Core in Molecular Recognition

The 1,2-benzisoxazole ring system is not merely a passive scaffold but an active pharmacophoric element that plays a fundamental role in molecular recognition. nih.gov Its aromatic and heterocyclic nature provides a rigid framework that correctly orients the critical substituents in three-dimensional space for optimal interaction with a biological target.

Key features of the benzisoxazole core include:

Aromaticity: The planar, electron-rich ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's binding site. nih.gov

Heteroatoms: The nitrogen and oxygen atoms influence the electron distribution of the ring and can act as hydrogen bond acceptors, contributing to the binding affinity.

Bioisosterism: The benzisoxazole core has been successfully used as a bioisostere for other chemical groups. For instance, it was found to be an effective replacement for the benzoyl functionality in a class of potent AChE inhibitors. nih.gov This highlights its ability to mimic the steric and electronic properties of other moieties while potentially offering improved metabolic stability or selectivity.

The importance of this core is exemplified by the drug zonisamide (B549257), a 1,2-benzisoxazole derivative used as an anticonvulsant, which is also a known inhibitor of human monoamine oxidase B (MAO-B). nih.gov X-ray crystallography has shown that the benzisoxazole ring of zonisamide binds within the substrate cavity of the enzyme, demonstrating its direct role in molecular recognition. nih.gov

Conformational Flexibility and Stereochemical Considerations in 1,2-Benzisoxazoles

Molecular modeling and dynamics simulations are often used to understand the preferred conformations of benzisoxazole derivatives and their binding modes. nih.gov For example, simulations of N-benzylpiperidine benzisoxazoles bound to AChE have provided key insights into the spatial arrangement of the molecule within the enzyme's active gorge. nih.gov

Stereochemistry becomes particularly important when chiral centers are present in the substituents. The biological activity of enantiomers can differ significantly, with one isomer often being much more potent than the other. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions. Therefore, controlling the conformation and stereochemistry of the substituents is a crucial aspect of designing effective and selective 1,2-benzisoxazole-based therapeutic agents.

Rational Design Principles for Modulating Bioactivity of Benzisoxazole Analogues

The development of novel benzisoxazole analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties is guided by several rational design principles. nih.govscilit.com These strategies leverage an understanding of the SAR to make targeted chemical modifications.

Key design principles include:

Pharmacophore Modeling and Scaffold Hopping: Identifying the essential features required for activity (the pharmacophore) allows for the design of new molecules. The benzisoxazole ring itself can be considered a privileged scaffold that can be used to replace other core structures (scaffold hopping) to generate novel chemical entities. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to predict how different benzisoxazole analogues will bind. researchgate.net This allows for the in silico design of compounds with improved binding affinity and selectivity before they are synthesized.

Bioisosteric Replacement: As previously mentioned, replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. nih.gov This can be used to improve potency, alter selectivity, or enhance metabolic stability. For example, replacing a metabolically liable ester group with a more stable amide or a heterocyclic ring can prolong a drug's duration of action.

Rigidification: Modifying a flexible molecule to make it more rigid can lock it into its bioactive conformation. nih.gov This can lead to an increase in binding affinity by reducing the entropic penalty of binding and can also improve selectivity.

Table 3: Rational Design Strategies Applied to Benzisoxazole Derivatives

| Design Principle | Approach | Desired Outcome | Reference |

| Pharmacomodulation | Systematic modification of substituents on the benzisoxazole core. | Generation of multitarget-directed ligands with optimized activity. | nih.govresearchgate.net |

| Bioisosteric Replacement | Replacing a benzoyl group with a benzisoxazole ring. | Improved potency and selectivity for acetylcholinesterase. | nih.gov |

| In Silico Design | Using molecular docking to predict binding to target receptors (e.g., COX-2). | Prioritize synthesis of compounds with the highest predicted activity. | researchgate.net |

| Rigidification | Constraining the conformation of flexible side chains. | Enhanced binding affinity and selectivity for a specific target. | nih.gov |

Ligand-Target Interactions: Key Determinants of Efficacy and Selectivity

The ultimate biological effect of a 6-acetamido-3-methyl-1,2-benzisoxazole derivative is determined by the precise network of interactions it forms with its target protein. The efficacy and selectivity of the compound depend on the strength and specificity of these non-covalent interactions.

Detailed molecular studies have elucidated these interactions for some benzisoxazole derivatives:

Acetylcholinesterase (AChE) Inhibition: For N-benzylpiperidine benzisoxazole inhibitors, molecular dynamics simulations have implicated several key amino acid residues in the binding. The benzisoxazole core and its substituents are thought to interact with residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 through a combination of hydrophobic interactions and π-π stacking. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: The X-ray crystal structure of zonisamide bound to MAO-B shows that the inhibitor occupies the substrate cavity. nih.gov A key interaction involves the positioning of the Ile-199 "gating" residue, which adopts an "open" conformation when zonisamide is bound. nih.gov

These examples underscore the importance of a multi-point interaction model. The 6-acetamido group can provide key hydrogen bonds, the 3-methyl group can occupy a hydrophobic pocket, and the benzisoxazole core can establish aromatic interactions. The sum of these interactions determines the binding affinity (potency), while the unique fit of the ligand into the specific architecture of one target over another determines its selectivity.

Table 4: Examples of Key Ligand-Target Interactions for Benzisoxazole Scaffolds

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) | Trp-84, Trp-279, Phe-330 | π-π stacking, Hydrophobic | nih.gov |

| Zonisamide | Monoamine Oxidase B (MAO-B) | Binds in substrate cavity, affects Ile-199 | Shape complementarity, Hydrophobic | nih.gov |

Molecular Pharmacology and Mechanistic Studies of 6 Acetamido 3 Methyl 1,2 Benzisoxazole Analogues

Elucidation of Molecular Targets and Intracellular Pathways

The molecular pharmacology of 6-acetamido-3-methyl-1,2-benzisoxazole analogues is multifaceted, with research indicating their interaction with a range of biological targets. These compounds have shown affinities for key enzymes and receptors implicated in neurotransmission and metabolic regulation. The benzisoxazole ring system is a critical pharmacophore that contributes to the binding of these analogues to their respective targets.

Analogues of this compound have been investigated for their potential to modulate the activity of enzymes such as acetylcholinesterase and dipeptidyl peptidase-IV (DPP-IV). Furthermore, these compounds have demonstrated significant interactions with serotonergic and dopaminergic receptor systems, which are crucial components of intracellular signaling pathways in the central nervous system. The specific substitutions on the benzisoxazole core and the acetamido side chain play a pivotal role in determining the affinity and selectivity of these analogues for their molecular targets.

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase Inhibition Mechanisms

A series of N-benzylpiperidine benzisoxazoles, which are analogues of this compound, have been identified as potent and selective inhibitors of acetylcholinesterase (AChE). The benzisoxazole moiety in these compounds serves as a bioisosteric replacement for the benzoyl group found in other classes of AChE inhibitors.

In vitro studies have demonstrated that these benzisoxazole derivatives exhibit potent inhibition of AChE, with IC50 values in the nanomolar range. For instance, certain N-acetyl and morpholino derivatives have shown exceptional selectivity for AChE over butyrylcholinesterase, with a selectivity ratio exceeding three orders of magnitude. Molecular dynamics simulations have provided insights into the binding modes of these inhibitors to AChE. Key amino acid residues within the enzyme's active site, such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330, are implicated in the binding of these N-benzylpiperidine benzisoxazoles, contributing to their high inhibitory potency.

Acetylcholinesterase Inhibition by Benzisoxazole Analogues

| Compound | AChE IC50 (nM) | Selectivity for AChE over BChE |

|---|---|---|

| N-acetyl derivative (1g) | 3 | >1000-fold |

| Morpholino derivative (1j) | 0.8 | >1000-fold |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Pathways

Isoxazole-based compounds have emerged as a class of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. While specific data on this compound analogues as DPP-IV inhibitors is limited, the broader class of benzo-fused isoxazoles with an acetamide (B32628) side chain has been explored for this activity.

The general mechanism of isoxazole-based DPP-IV inhibitors involves their interaction with the active site of the enzyme. Structure-activity relationship studies have indicated that the nature of the substituents on the isoxazole (B147169) ring can significantly influence the inhibitory potency. For instance, the introduction of a glycine (B1666218) fragment in the amide side chain of some 1,2-benzisoxazole-3-acetamide (B1267419) derivatives has been shown to improve their DPP-IV inhibitory activity.

Receptor Modulation and Neurotransmitter System Interactions

Serotonergic Receptor Affinities and Modulatory Effects

Analogues of 1,2-benzisoxazole (B1199462) have demonstrated significant affinity for various serotonin (B10506) (5-HT) receptors. Notably, the atypical antipsychotic drug risperidone (B510), which features a benzisoxazole moiety, exhibits high-affinity binding to 5-HT2A receptors. drugbank.comnih.gov This interaction is a cornerstone of its therapeutic action, contributing to the modulation of serotonergic pathways in the brain. drugbank.com The binding affinity of these compounds for different 5-HT receptor subtypes varies depending on their specific structural features.

The modulatory effects of these analogues on the serotonergic system are complex. For instance, the high-affinity antagonism of 5-HT2A receptors by risperidone is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. drugbank.com Paliperidone, the active metabolite of risperidone, also displays a high affinity for 5-HT2A receptors. nih.govdroracle.ai

Serotonergic Receptor Affinities of Benzisoxazole Analogues

| Compound | 5-HT2A Receptor Ki (nM) |

|---|---|

| Risperidone | 0.16 - 4.0 |

| Paliperidone | 0.29 |

Dopaminergic Receptor Binding and Functional Modulation

In addition to their effects on the serotonergic system, 1,2-benzisoxazole analogues also interact with dopaminergic receptors. Risperidone and its active metabolite, paliperidone, are antagonists at dopamine (B1211576) D2 receptors. drugbank.comnih.govdrugbank.com This D2 receptor blockade is a key mechanism underlying their antipsychotic effects, particularly in addressing the positive symptoms of schizophrenia. drugbank.com

The affinity of these compounds for D2 receptors is generally lower than their affinity for 5-HT2A receptors, a characteristic that is thought to contribute to their "atypical" antipsychotic profile with a reduced incidence of extrapyramidal symptoms compared to older antipsychotics. drugbank.com The functional modulation of the dopaminergic system by these benzisoxazole derivatives involves the attenuation of dopamine-mediated neurotransmission in specific brain regions. drugbank.com

Dopaminergic Receptor Affinities of Benzisoxazole Analogues

| Compound | D2 Receptor Ki (nM) |

|---|---|

| Risperidone | 1.4 - 3.13 |

| Paliperidone | 0.78 - 4.0 |

Mechanisms of Action in Antimicrobial Contexts

Analogues of this compound have demonstrated notable efficacy against a range of microbial pathogens. Their mechanisms of action are multifaceted, involving the disruption of essential cellular processes in both bacteria and fungi.

Antibacterial Efficacy and Cellular Targets

The antibacterial activity of benzisoxazole analogues and related heterocyclic compounds is linked to their ability to interfere with critical bacterial machinery. Research into structurally similar compounds, such as fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) cyclic forms, has identified potential cellular targets. Docking studies suggest that these molecules may function as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Another identified target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme vital for bacterial protein synthesis, making its inhibition a promising antibacterial strategy. nuph.edu.ua The efficacy of these compounds, particularly derivatives with trifluoromethyl groups, has been demonstrated against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Potential Antibacterial Cellular Targets of Benzisoxazole Analogues

| Target Enzyme | Function | Consequence of Inhibition |

|---|---|---|

| D-alanyl-D-alanine ligase | Bacterial cell wall synthesis | Disruption of cell wall integrity, leading to cell lysis |

| tRNA (Guanine37-N1)-methyltransferase (TrmD) | tRNA modification for protein synthesis | Impaired protein synthesis, leading to cessation of growth |

Antifungal Properties and Fungal Pathogen Inhibition

The antifungal activity of this chemical class extends to a broad spectrum of human and plant pathogens. Studies have identified several mechanisms through which these compounds inhibit fungal growth. One key target is the fungal cell membrane; azole-containing analogues, for instance, inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Other investigations have pointed to the inhibition of chitin (B13524) deacetylases, enzymes involved in cell wall synthesis, as a potential mode of action. mdpi.com

Furthermore, research on related structures like aryl-carbohydrazide analogs has identified Δ(9) fatty acid desaturase (Ole1) as a target. nih.gov Inhibition of this enzyme disrupts the production of unsaturated fatty acids, which are critical for membrane fluidity and function. This mechanism has shown efficacy against multidrug-resistant pathogens such as Candida auris. nih.gov The antifungal properties of these compounds have been demonstrated against a range of pathogens including Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum, Cryptococcus neoformans, and Rhizopus oryzae. mdpi.comnih.govmdpi.com

Table 2: Investigated Fungal Pathogens and Potential Molecular Targets

| Fungal Pathogen | Potential Molecular Target |

|---|---|

| Candida auris, Candida albicans | Δ(9) fatty acid desaturase (Ole1) |

| Aspergillus species | Lanosterol 14-α-demethylase, Chitin Deacetylase |

| Rhizopus oryzae | General inhibition of growth |

| Cryptococcus neoformans | Not specified |

Cellular and Molecular Mechanisms of Anticancer Activity

Analogues of this compound have emerged as promising candidates for cancer therapy due to their ability to selectively target and eliminate malignant cells through various cellular and molecular mechanisms.

Apoptosis Induction Pathways in Cancer Cells

A primary mechanism of anticancer activity for this class of compounds is the induction of apoptosis, or programmed cell death. Research on benzimidazole (B57391) and triazole hybrids shows they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. researchgate.netjofamericanscience.org

The intrinsic pathway is initiated by the upregulation of pro-apoptotic proteins like Bax and Bak, coupled with the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. researchgate.netnih.govmdpi.com This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. nih.govwaocp.org Cytoplasmic cytochrome c then activates a cascade of cysteine proteases known as caspases, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3. nih.gov

The extrinsic pathway can also be engaged, as evidenced by the activation of the initiator caspase-8. researchgate.net Both pathways ultimately converge on the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins. jofamericanscience.orgwaocp.org Studies on benzimidazole-based derivatives confirmed their ability to induce significant levels of both early and late apoptosis in various cancer cell lines. mdpi.com

Table 3: Key Proteins in Apoptosis Pathways Modulated by Benzisoxazole Analogues

| Protein Family | Pro-Apoptotic Players (Upregulated) | Anti-Apoptotic Players (Downregulated) |

|---|---|---|

| Bcl-2 Family | Bax, Bak | Bcl-2, Mcl-1, Bcl-xL |

| Caspases | Caspase-3, Caspase-8, Caspase-9 | - |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. mdpi.com The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). mdpi.com Analogues of this compound have been shown to interfere with this process at critical checkpoints.

One observed mechanism is the induction of G1 phase arrest. This can be achieved by reducing the cellular levels of cyclin D1, a key regulator of the G1/S transition. researchgate.net The decrease in cyclin D1 leads to reduced activity of its partner, CDK4, which in turn prevents the hyperphosphorylation of the retinoblastoma (Rb) protein. researchgate.net Hypophosphorylated Rb remains bound to the E2F-1 transcription factor, preventing the expression of genes required for entry into the S phase. researchgate.net Furthermore, DNA damage induced by these compounds can trigger a G2/M arrest through the activation of checkpoint kinases like Chk1 and Chk2, which inhibit the cdc2 kinase required for mitotic entry. mdpi.comnih.gov

Modulation of Signaling Cascades Relevant to Oncology

The anticancer effects of these compounds are also mediated by their ability to modulate critical intracellular signaling cascades that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is heavily involved in cell proliferation and survival, has been identified as a key target. researchgate.netmdpi.com Benzimidazole/triazole hybrids have been shown to be potent inhibitors of EGFR kinase activity. researchgate.netmdpi.com

Beyond direct receptor inhibition, these molecules can affect downstream signaling pathways. Studies have demonstrated the downregulation of the Akt and MAPK/ERK signaling pathways following treatment with these compounds. mdpi.com Both the PI3K/Akt and MAPK/ERK cascades are crucial for promoting cell growth, survival, and proliferation, and their inhibition is a validated strategy in cancer therapy.

Anti-inflammatory and Immunomodulatory Mechanisms

Analogues of this compound, particularly those containing the core benzisoxazole, benzoxazole (B165842), and benzimidazole structures, have demonstrated significant anti-inflammatory and immunomodulatory activities. The primary mechanisms underlying these effects often involve the modulation of key inflammatory mediators and signaling pathways.

A crucial aspect of the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory cytokines. Research has shown that certain benzoxazole derivatives can effectively suppress the production of interleukin-6 (IL-6), a key cytokine implicated in chronic inflammatory and autoimmune diseases. nih.gov This suppression is achieved through the inhibition of the IL-6-STAT3 signaling pathway. nih.gov Specifically, some benzoxazole compounds have been found to strongly inhibit the IL-6-induced phosphorylation of the signal transducer and activator of transcription 3 (STAT3), a critical step in the downstream signaling cascade that leads to inflammation. nih.gov

Furthermore, the immunomodulatory effects of these analogues extend to the regulation of T-cell responses. Active benzoxazole compounds have been observed to suppress the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-17, which are produced by effector T cells. nih.gov The inhibition of these cytokines is significant as they play a central role in cell-mediated immunity and the pathogenesis of many autoimmune disorders. Beyond their impact on inflammatory T-cells, some derivatives also inhibit allergic inflammatory cytokines like IL-4, IL-5, and IL-13, which are produced by effector Th2 cells, suggesting a broad spectrum of immunomodulatory activity. nih.gov

The anti-inflammatory properties are not limited to cytokine inhibition. Studies on related benzimidazole derivatives have shown potent anti-inflammatory effects through various other mechanisms, including the scavenging of free radicals and activation of antioxidant systems. nih.gov Some benzimidazole compounds have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitrite (B80452) production in macrophages, indicating a reduction in nitric oxide, a key inflammatory mediator. nih.gov

The following table summarizes the observed anti-inflammatory and immunomodulatory effects of various benzisoxazole and related heterocyclic analogues from different studies.

| Compound Class | Mechanism of Action | Key Findings | Reference |

| Benzoxazole Derivatives | Inhibition of IL-6/STAT3 signaling | Strong suppression of IL-6-induced STAT3 phosphorylation (80-90% inhibition by select compounds). | nih.gov |

| Suppression of T-cell cytokine production | Potent inhibition of IFN-γ, IL-17, IL-4, IL-5, and IL-13. | nih.gov | |

| Benzimidazole Derivatives | Antioxidant and free radical scavenging | Activation of antioxidant enzymes like SOD and GSH. | nih.gov |

| Inhibition of inflammatory mediators | Significant reduction of LPS-induced nitrite production in macrophages. | nih.gov | |

| Immunomodulation | Stimulation of humoral and cellular immune responses to antigens in mice. | nih.gov |

These findings collectively suggest that this compound analogues likely exert their anti-inflammatory and immunomodulatory effects through a multi-faceted approach involving the suppression of key inflammatory cytokines and the modulation of immune cell responses.

Antiglycation Activities and Related Biochemical Pathways

Analogues of this compound, particularly those with benzimidazole and 2-aminoimidazole structures, have been investigated for their potential to inhibit the formation of advanced glycation end products (AGEs). AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and they are implicated in the pathogenesis of various age-related and diabetic complications. nih.gov

The primary mechanism by which these heterocyclic compounds are thought to inhibit AGE formation is by trapping reactive aldehyde species, such as methylglyoxal (B44143) (MG), which are key intermediates in the glycation process. nih.gov For instance, aminoguanidine, a known AGE inhibitor, acts by sequestering these reactive aldehydes. researchgate.net Similarly, bis-2-aminoimidazole derivatives have been shown to possess superior AGE inhibition activity compared to aminoguanidine, suggesting that the imidazole (B134444) moiety plays a crucial role in this process. nih.gov It is plausible that the benzisoxazole ring system, with its nitrogen and oxygen heteroatoms, could also participate in similar trapping mechanisms.

Research on benzimidazole derivatives has identified several compounds with potent antiglycation and antioxidant activities. researchgate.net Structure-activity relationship studies have indicated that the presence of hydroxyl substitutions on the aromatic rings of these molecules significantly enhances their antiglycation potential. This suggests that the electronic properties and the potential for hydrogen bonding of the substituents on the benzisoxazole ring of this compound analogues could be critical for their activity.

The biochemical pathways involved in the antiglycation effects of these compounds are linked to the inhibition of both the initial and later stages of the Maillard reaction. This includes preventing the formation of Schiff bases and Amadori products, as well as inhibiting the subsequent oxidation and cross-linking reactions that lead to the formation of irreversible AGEs. nih.gov Furthermore, some benzimidazole derivatives have been shown to not only inhibit the formation of AGEs but also to mitigate their downstream effects, such as AGE-induced intracellular reactive oxygen species (ROS) production. google.com

The table below presents data on the antiglycation activities of representative heterocyclic compounds related to this compound.

| Compound Class | Assay | Key Findings | Reference |

| Bis-2-aminoimidazole Derivatives | Fluorescence-based AGE inhibition assay | Demonstrated superior inhibition of AGE formation compared to aminoguanidine, with activity proportional to the number of 2-aminoimidazole heterocycles. | nih.govresearchgate.net |

| Benzimidazole Derivatives | In vitro antiglycation potential | Certain derivatives with dihydroxy substitutions showed potent antiglycation activity, with IC50 values lower than the standard, rutin. | researchgate.net |

| Inhibition of AGE-induced ROS | A 6-nitrobenzimidazole derivative significantly inhibited AGE-induced ROS production in rat hepatocytes. | google.com | |

| 4-Thiazolidinone Derivatives | Human serum albumin glycation inhibition | A 5-arylidene derivative showed potent inhibition of initial, intermediary, and final products of glycation reactions. | nih.gov |

These findings support the hypothesis that this compound analogues may possess significant antiglycation properties, acting through the trapping of reactive carbonyl species and potentially through antioxidant mechanisms that prevent the oxidative steps in AGE formation.

Neuroprotective Mechanisms

The neuroprotective potential of this compound analogues can be inferred from studies on related heterocyclic structures, such as benzimidazoles and thiazoles, which have shown promise in mitigating neuronal damage through various mechanisms. A primary pathway for neuroprotection involves the attenuation of neuroinflammation and oxidative stress, which are key features of many neurodegenerative disorders. nih.govnih.govmdpi.com

Benzimidazole derivatives have been reported to act as potent antioxidants and free radical scavengers. nih.gov They can activate endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby protecting neurons from oxidative damage. nih.gov This is particularly relevant as the brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.gov By reducing oxidative stress, these compounds can prevent a cascade of events that lead to neuronal cell death, including lipid peroxidation and damage to proteins and DNA. nih.gov

In addition to their antioxidant properties, these analogues can exert neuroprotective effects by modulating neuroinflammatory processes. Studies have shown that benzimidazole-containing acetamide derivatives can ameliorate ethanol-induced neurodegeneration by reducing the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.gov By suppressing neuroinflammation, these compounds help to create a more favorable environment for neuronal survival and function.

Furthermore, some benzisoxazole derivatives have been specifically designed as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. This indicates that the benzisoxazole scaffold can be tailored to target specific neuronal receptors and enzymes involved in neurodegenerative pathways. The anticonvulsant activity observed in some 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives further highlights the potential of this chemical class to modulate neuronal excitability. acs.orgnih.gov

The following table summarizes the neuroprotective mechanisms observed for analogues structurally related to this compound.

| Compound Class | Proposed Neuroprotective Mechanism | Key Findings | Reference |

| Benzimidazole Derivatives | Attenuation of oxidative stress | Activation of antioxidant enzymes (SOD, GSH) and scavenging of free radicals. | nih.gov |

| Inhibition of neuroinflammation | Reduced expression of TNF-α, NF-κB, and COX-2 in a model of neurodegeneration. | nih.gov | |

| Thiazole Derivatives | Antioxidant action | Protection against ischemic neuronal damage by increasing antioxidant capacity. | nih.gov |

| Benzisoxazole Derivatives | Acetylcholinesterase inhibition | Submicromolar inhibition of human acetylcholinesterase, suggesting potential for Alzheimer's disease treatment. | nih.gov |

| Anticonvulsant activity | Marked anticonvulsant effects in mice, indicating modulation of neuronal excitability. | acs.orgnih.gov |

Collectively, these studies suggest that this compound analogues may offer neuroprotection through a combination of antioxidant, anti-inflammatory, and direct neuromodulatory activities.

Future Directions and Advanced Research Frontiers for 6 Acetamido 3 Methyl 1,2 Benzisoxazole

Exploration of Underexplored Derivatization Strategies on the 1,2-Benzisoxazole (B1199462) Scaffold

The biological activity of 1,2-benzisoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While traditional synthetic methods have been well-established, future research will focus on novel and underexplored derivatization strategies to expand the accessible chemical space and generate compounds with improved potency and selectivity.

Established synthetic routes to the 1,2-benzisoxazole core typically involve either C–O bond formation from o-substituted aryl oximes or N–O bond formation from o-hydroxyaryl oximes or imines. chim.it Other methods include synthesis from cyclic 1,3-dicarbonyl compounds, benzene (B151609) ring formation from substituted isoxazoles, and [3+2]-cycloaddition reactions. chim.it

Future derivatization strategies should aim to move beyond these classical methods to incorporate late-stage functionalization and C-H activation techniques. These approaches allow for the direct introduction of functional groups onto the pre-formed benzisoxazole scaffold, offering a more efficient route to novel analogues. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a versatile precursor for creating a variety of 3,5-disubstituted benzoxazoles. mdpi.com Similarly, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole (B15218) highlights a pathway for modification at the 3-position. nih.gov

Further exploration could involve metal-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups at various positions of the benzene ring, a strategy that has proven effective for other heterocyclic systems. mdpi.com The introduction of a halogen atom at the 5-position has been shown to increase activity in some derivatives, suggesting that systematic exploration of halogenation could be a fruitful avenue. nih.gov

| Strategy | Description | Potential Application for 6-Acetamido-3-methyl-1,2-benzisoxazole |

|---|---|---|

| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid generation of a diverse library of analogues from a common intermediate. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Efficient modification of the benzene ring without the need for pre-functionalized starting materials. |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig to form C-C or C-N bonds. | Introduction of diverse substituents at specific positions to modulate physicochemical properties and biological activity. |

| [3+2]-Cycloaddition Reactions | Formation of a five-membered ring. chim.it | Exploration of novel fused heterocyclic systems involving the benzisoxazole core. |

Identification of Novel Biological Targets and Therapeutic Applications

The 1,2-benzisoxazole scaffold is present in compounds targeting a broad spectrum of biological entities, reflecting its versatility. nih.gov Known drugs like the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone (B510) validate the therapeutic potential of this chemical class. nih.govchim.it Derivatives have demonstrated activities including anticonvulsant, anti-inflammatory, antimicrobial, anticancer, and acetylcholinesterase inhibition. nih.govresearchgate.netnih.govnih.gov

Future research must aim to identify novel biological targets to address unmet medical needs. A promising recent discovery is a naturally occurring 1,2-benzisoxazole that exhibits antibiotic activity against multi-drug resistant Acinetobacter baumannii. nih.gov Mechanistic studies suggest this compound may target chorismate pyruvate-lyase or 4-hydroxybenzoate (B8730719) octaprenyltransferase, representing a new chemotype for antibacterial agents. nih.gov

Another area of interest is in the treatment of demyelinating disorders like multiple sclerosis. nih.gov Novel benzisoxazole derivatives have been identified as potent peroxisome proliferator-activated receptor δ (PPARδ) agonists, which stimulate the differentiation of oligodendrocyte precursor cells in vitro. nih.gov

The concept of polypharmacology, where a single molecule interacts with multiple targets, is particularly relevant for privileged structures like 1,2-benzisoxazole. nih.gov This is especially significant in treating complex central nervous system (CNS) disorders. nih.gov For example, novel benzisoxazole derivatives have been designed as multi-target ligands that act as both acetylcholinesterase inhibitors and serotonin (B10506) 5-HT4 receptor agonists for potential Alzheimer's disease therapy. nih.gov Further research could explore dual-target inhibitors for cancer or inflammatory diseases, leveraging the scaffold's ability to bind to diverse proteins.

| Therapeutic Area | Established Targets/Applications | Novel & Future Targets/Applications |

|---|---|---|

| Central Nervous System (CNS) | Anticonvulsant, Antipsychotic (Dopamine D2 and Serotonin 5-HT2A receptors). nih.govnih.govnih.gov | PPARδ agonists for demyelinating disorders, Multi-target ligands for Alzheimer's disease (e.g., AChE and 5-HT4). nih.govnih.gov |

| Infectious Diseases | Antibacterial (Gram-positive and Gram-negative), Antifungal, Anti-tubercular. nih.gov | Inhibitors of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase for multi-drug resistant bacteria. nih.gov |

| Oncology | Anticancer activity against various cell lines. nih.govmdpi.com | Targeting novel kinases or protein-protein interactions involved in tumor progression. |

| Inflammation | Anti-inflammatory agents. nih.govresearchgate.net | Inhibition of specific inflammasome pathways or cytokine receptors. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. researchgate.net These computational tools can significantly accelerate the design and optimization of novel this compound derivatives.

De novo drug design using generative models can create vast libraries of virtual compounds centered around the benzisoxazole scaffold. nih.govsilicoscientia.com Algorithms like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on known active molecules to generate novel structures with a high probability of possessing desired biological activities and favorable physicochemical properties. nih.govbohrium.com

ML models can be employed to predict a wide range of properties, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This predictive power allows for the efficient screening of virtual libraries, prioritizing compounds for synthesis and experimental testing. For instance, ML potentials like ANI-1 can provide quantum-mechanical accuracy at a fraction of the computational cost, enabling more precise molecular dynamics simulations to study ligand-protein binding interactions. bohrium.com Active learning, a type of ML, can create feedback loops where the model suggests which compounds to synthesize next to most efficiently improve its predictive accuracy. bohrium.com

| AI/ML Technique | Application in Benzisoxazole Research | Potential Impact |

|---|---|---|

| Generative Models (e.g., GANs, RNNs) | De novo design of novel benzisoxazole derivatives. nih.govbohrium.com | Rapid exploration of new chemical space and generation of patentable molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their structure. | Prioritization of synthetic targets with high predicted potency. |

| ADMET Prediction Models | Forecasting pharmacokinetic and toxicity profiles of virtual compounds. | Early-stage deselection of candidates likely to fail, reducing time and cost. |

| Molecular Docking & Dynamics | Simulating the binding of benzisoxazole derivatives to their biological targets. nih.gov | Understanding the molecular basis of activity and guiding structure-based design. |

Development of Advanced Analytical Techniques for in situ Studies

Understanding how a drug molecule interacts with its target in a native biological environment is crucial for rational drug design. While standard techniques like NMR and mass spectrometry are essential for structural characterization, advanced analytical methods are needed for in situ studies of this compound. mdpi.combenthambooks.com

Future research should leverage techniques that can probe molecular interactions and cellular responses in real-time and within living systems.

| Technique | Principle | Application for Benzisoxazole Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Quantifying the binding kinetics (on/off rates) and affinity of benzisoxazole derivatives to purified target proteins in real-time. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Determining the thermodynamic signature (enthalpy, entropy) of the drug-target interaction, providing insights into binding forces. |

| Super-Resolution Microscopy | Imaging techniques that overcome the diffraction limit of light. | Visualizing the subcellular localization of fluorescently-tagged benzisoxazole derivatives and their co-localization with target proteins in living cells. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in tissue sections. | Studying the distribution of the parent compound and its metabolites in tissues to understand pharmacokinetics and target engagement at the organ level. |

These advanced methods will provide a deeper understanding of the mechanism of action, helping to bridge the gap between in vitro activity and in vivo efficacy.

Collaborative Research Initiatives in Benzisoxazole Chemistry and Biology

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. Advancing the research on this compound from a promising scaffold to a clinical candidate requires the integration of expertise from various scientific fields.

Future progress will depend on robust collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives using innovative strategies.

Biologists and Pharmacologists: To perform high-throughput screening, identify biological targets, and elucidate mechanisms of action through cellular and animal models.

Computational Scientists: To apply AI/ML tools for compound design, property prediction, and data analysis. researchgate.net

Analytical Chemists: To develop and implement advanced assays for studying drug-target interactions and pharmacokinetics. benthambooks.com

Establishing academic-industrial partnerships can be particularly effective, combining the exploratory research of academia with the developmental and translational resources of the pharmaceutical industry. Furthermore, open science initiatives, such as data sharing consortia and public-private partnerships, can prevent the duplication of effort and aggregate knowledge, thereby accelerating the entire research and development process for the benzisoxazole class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Acetamido-3-methyl-1,2-benzisoxazole derivatives?

- Answer : A key approach involves base-catalyzed rearrangements of sultone oximes to form the 1,2-benzisoxazole core. For example, coumarin-4-one oximes can be converted into 3-alkyl-1,2-benzisoxazole derivatives via regioselective ring-opening and cyclization (Scheme 1) . Electrophilic substitution reactions, such as nitration at the 5-position of the benzisoxazole ring, are also critical for functionalization. These reactions often require precise control of reaction conditions (e.g., temperature, acid catalysts) to avoid side products .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

- Answer : X-ray crystallography is used to resolve bond lengths and angles, such as the planarity of the isoxazole ring (max. deviation: 0.007 Å) and substituent orientation (e.g., dihedral angles between substituents and the benzisoxazole plane) . Spectroscopic methods like NMR and IR verify functional groups (e.g., acetamido and methyl groups), while mass spectrometry confirms molecular weight. Thermodynamic data (e.g., reaction enthalpies) are derived from calorimetric studies .

Q. What in vitro assays are suitable for evaluating the biological activity of 1,2-benzisoxazole derivatives?

- Answer : Standard assays include antimicrobial susceptibility testing (e.g., MIC determination against bacterial strains) and anti-inflammatory activity evaluation via COX-2 inhibition. For example, quinoxaline derivatives synthesized from benzisoxazole precursors show antibacterial activity against S. aureus and E. coli .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound derivatives for analgesic activity?

- Answer : Docking workflows (e.g., Glide XP mode in Schrödinger) predict binding affinities to target receptors like COX-2 or NMDA. Ligand preparation via LigPrep generates 3D conformers, ionization states, and tautomers. Key parameters include docking scores (e.g., −9.2 kcal/mol for high-affinity analogs) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) . Experimental validation via in vivo models (e.g., carrageenan-induced paw edema) is critical to confirm predictions .

Q. What strategies address contradictory data on the regioselectivity of electrophilic substitutions in 1,2-benzisoxazoles?

- Answer : Nitration of 3-substituted benzisoxazoles predominantly yields 5-nitro derivatives due to electronic effects (e.g., electron-withdrawing groups deactivating the 4-position). However, steric hindrance from bulky substituents can shift regioselectivity. Computational modeling (e.g., DFT calculations) and kinetic studies (monitoring reaction intermediates via LC-MS) help reconcile discrepancies .

Q. How can structural modifications improve the pharmacokinetic profile of 1,2-benzisoxazole-based anticonvulsants like zonisamide?

- Answer : Introducing sulfonamide groups (e.g., 3-sulfamoylmethyl) enhances blood-brain barrier permeability and metabolic stability. Plasma concentration studies in rats show linear pharmacokinetics for 3-sulfamoylmethyl derivatives, with reduced hepatic clearance compared to carbamazepine . Polymorphism studies (e.g., crystal form screening) ensure reproducible solubility and bioavailability .

Q. What analytical methods resolve synthetic byproducts in large-scale benzisoxazole synthesis?

- Answer : Impurity profiling via HPLC-MS identifies dimeric byproducts (e.g., paliperidone dimer <0.1% in 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole synthesis). Process optimization (e.g., controlled pH during crystallization) minimizes impurities. Thermodynamic data (ΔrH° values) guide solvent selection for recrystallization .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., cell line variability). Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential .

- Data Reproducibility : Crystallographic data (CCDC entries) and thermodynamic databases (NIST WebBook) provide benchmarks for synthetic and computational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.